N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
CAS No.: 899944-97-9
Cat. No.: VC4529042
Molecular Formula: C20H18ClN3O4S
Molecular Weight: 431.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899944-97-9 |
|---|---|
| Molecular Formula | C20H18ClN3O4S |
| Molecular Weight | 431.89 |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H18ClN3O4S/c1-27-16-8-7-13(11-14(16)21)23-18(25)12-29-19-20(26)24(10-9-22-19)15-5-3-4-6-17(15)28-2/h3-11H,12H2,1-2H3,(H,23,25) |
| Standard InChI Key | NAKCHMXKNFJMKI-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)Cl |
Introduction
Synthesis of Similar Compounds
The synthesis of compounds with similar structures often involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For example, the synthesis of N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide requires careful control of reaction conditions such as temperature, time, and reactant ratios to optimize yield and purity.
Characterization Techniques
Characterization of organic compounds typically involves spectroscopic techniques such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide detailed insights into the physical and chemical properties of the compounds .
Potential Applications
Compounds with similar structures to N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide may have potential applications in pharmaceuticals, particularly in areas such as anti-inflammatory or antimicrobial activities. For instance, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has shown promise as a 5-lipoxygenase (5-LOX) inhibitor .
Data Tables for Similar Compounds
Given the lack of specific data on N-(3-chloro-4-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, the following table provides information on a related compound:
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-2-{3-[(2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide | C24H20N4O6 | Not specified | Potential biological activity |
| N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Anti-inflammatory (5-LOX inhibitor) |
| N-(3-chloro-4-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | C19H21ClN2O4 | 376.8 | Potential pharmaceutical applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume